molecular formula C48H64O8 B6316196 Tetrapentyloxy-hydroxycalix[4]arene CAS No. 888496-27-3

Tetrapentyloxy-hydroxycalix[4]arene

Cat. No. B6316196
CAS RN: 888496-27-3
M. Wt: 769.0 g/mol
InChI Key: SPDXVKLIIBRKAN-UHFFFAOYSA-N
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Description

Tetrapentyloxy-hydroxycalix[4]arene (THCA) is a type of calixarene, a macrocyclic molecule consisting of four phenolic units connected by aryl-ether linkages. It is a hydrophobic molecule that has been studied extensively due to its interesting properties and potential applications.

Scientific Research Applications

Tetrapentyloxy-hydroxycalix[4]arene has been studied extensively due to its interesting properties and potential applications. It has been used in the synthesis of various polymers, as well as in the synthesis of other calixarenes. It has also been used in the synthesis of various drugs and pharmaceuticals. Additionally, Tetrapentyloxy-hydroxycalix[4]arene has been used as a catalyst in organic reactions, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of Tetrapentyloxy-hydroxycalix[4]arene is not well understood. However, it is believed that the hydrophobic nature of the molecule allows it to interact with other molecules in aqueous solutions, resulting in the formation of complexes. These complexes can then interact with other molecules, leading to changes in the structure and properties of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tetrapentyloxy-hydroxycalix[4]arene are not fully understood. However, it has been shown to have antioxidant properties, which could be beneficial in preventing cellular damage caused by oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which could be beneficial for treating inflammatory conditions.

Advantages and Limitations for Lab Experiments

Tetrapentyloxy-hydroxycalix[4]arene has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be synthesized in high yields and with high purity. Additionally, it is relatively stable in aqueous solutions, making it ideal for use in aqueous solutions. However, it is also hydrophobic, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the use of Tetrapentyloxy-hydroxycalix[4]arene. One potential direction is to use it as a drug delivery system, as its hydrophobic nature could allow it to carry drugs to specific target sites in the body. Additionally, it could be used as a catalyst in organic reactions, or as a ligand in coordination chemistry. Finally, it could be used in the synthesis of polymers and other calixarenes, as well as for the synthesis of drugs and pharmaceuticals.

Synthesis Methods

Tetrapentyloxy-hydroxycalix[4]arene can be synthesized using a variety of different methods. The most common method involves the condensation of 4-hydroxybenzoic acid with 1,2,3,4-tetra-tert-butylbenzene, followed by a series of deprotection steps. This method has been used to synthesize Tetrapentyloxy-hydroxycalix[4]arene in high yields and with high purity. Other methods of synthesis, such as the condensation of 4-hydroxybenzoic acid with 1,3,4,5-tetramethylbenzene, have also been reported.

properties

IUPAC Name

25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H64O8/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32,49-52H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDXVKLIIBRKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)O)CC5=C(C(=CC(=C5)O)CC1=CC(=C2)O)OCCCCC)OCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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